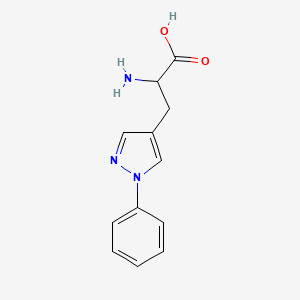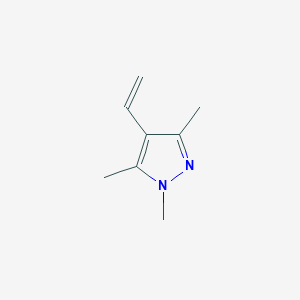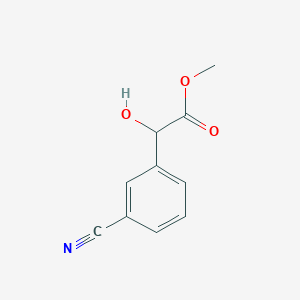![molecular formula C10H17NO2 B13567005 Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-azaspiro[25]octan-7-yl)acetate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This method employs readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Another method involves the reaction of a compound of formula (II) with a strong acid, such as hydrochloric acid, in the presence of a solvent like 1-propanol and acetyl chloride . This process can be carried out in various solvents, including alcohols, aqueous alcohols, ethyl acetate, 1-propyl acetate, toluene, acetonitrile, tetrahydrofuran, or dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azaspiro structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate can be compared with other similar spiro compounds, such as:
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate: Similar structure but with a different ring size.
4-azaspiro[2.5]octan-7-ylmethanol: Similar core structure but with a different functional group.
The uniqueness of Methyl 2-(4-azaspiro[2
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-8-2-5-11-10(7-8)3-4-10/h8,11H,2-7H2,1H3 |
InChI Key |
NFFASVZQRZQUSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
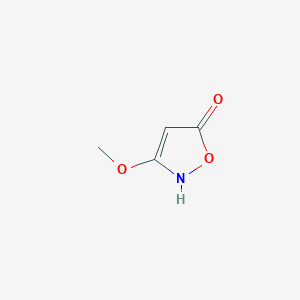
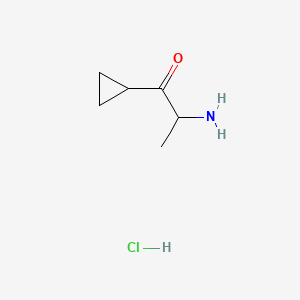
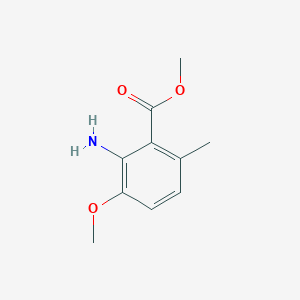
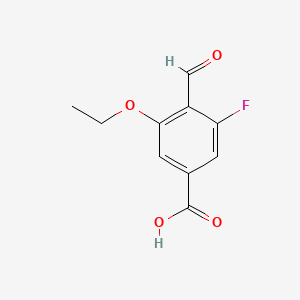

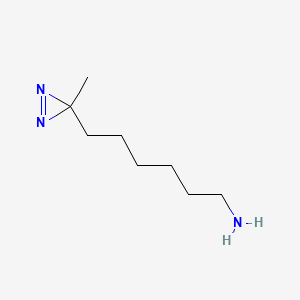
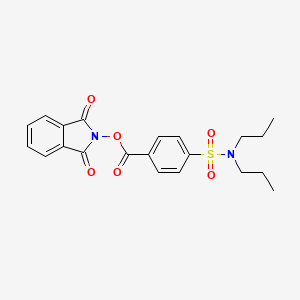
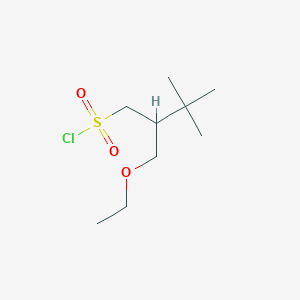
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
